

An In-depth Technical Guide to Dibutepinephrine: A Novel Epinephrine Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dibutepinephrine	
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Introduction

Dibutepinephrine, also known by its developmental codes AQST-109 and the trade name Anaphylm[™], is a novel sympathomimetic prodrug of epinephrine.[1][2] As the 3,4-O-diisobutyryl ester of epinephrine, it is designed to offer a more stable and efficiently absorbed alternative to traditional epinephrine administration, particularly in the form of a sublingual film for the emergency treatment of severe allergic reactions, including anaphylaxis.[1][3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of **Dibutepinephrine**, its pharmacology as a prodrug, and the available clinical data on its pharmacokinetic and pharmacodynamic profile.

Chemical and Physical Properties

Dibutepinephrine is a synthetic derivative of epinephrine. Its chemical structure is characterized by the esterification of the two hydroxyl groups on the catechol ring of epinephrine with isobutyric acid. This modification significantly increases the lipophilicity of the molecule, facilitating its absorption through mucosal tissues.

Below is a summary of the known chemical and physical properties of **Dibutepinephrine**. It is important to note that while some properties have been computationally predicted, experimental data for properties such as melting and boiling points are not readily available in the public domain.



Property	Value	Source
IUPAC Name	[4-[(1R)-1-hydroxy-2- (methylamino)ethyl]-2-(2- methylpropanoyloxy)phenyl] 2- methylpropanoate	
Synonyms	Diisobutyrylepinephrine, Diisobutanoylepinephrine, Diisobutyryladrenaline, Diisobutanoyladrenaline, AQST-109, Anaphylm™	_
CAS Number	2735735-23-4	_
Chemical Formula	C17H25NO5	_
Molecular Weight	323.39 g/mol	_
Appearance	Solid (Specific color and form not detailed)	
Solubility	Information not publicly available. Expected to have higher lipophilicity than epinephrine.	_
Melting Point	Not publicly available	_
Boiling Point	Not publicly available	
рКа	Not publicly available	_
XLogP3-AA	2.2	_
Hydrogen Bond Donor Count	2	_
Hydrogen Bond Acceptor Count	5	_

Pharmacology and Mechanism of Action







Dibutepinephrine itself is pharmacologically inactive. Its therapeutic effect is realized upon its conversion to the active parent drug, epinephrine. This bioactivation is achieved through enzymatic hydrolysis of the ester bonds, a process that is expected to occur rapidly in the presence of esterases found in tissues and plasma.

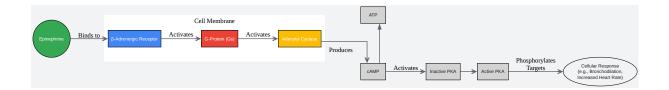
The liberated epinephrine then exerts its well-established pharmacological effects by acting as a non-selective agonist of adrenergic receptors (α_1 , α_2 , β_1 , and β_2). The activation of these receptors initiates a cascade of physiological responses that are critical in combating the life-threatening effects of anaphylaxis, including:

- Vasoconstriction (α₁-receptor mediated): Counteracts the vasodilation and increased vascular permeability that lead to a drop in blood pressure and tissue swelling.
- Bronchodilation (β₂-receptor mediated): Relaxes the smooth muscles of the airways, alleviating wheezing and difficulty breathing.
- Increased heart rate and contractility (β₁-receptor mediated): Helps to maintain cardiac output and blood pressure.
- Inhibition of mediator release: Suppresses the release of histamine and other inflammatory mediators from mast cells and basophils.

Signaling Pathway

The binding of epinephrine to its G-protein coupled adrenergic receptors triggers distinct intracellular signaling pathways. The diagram below illustrates the canonical signaling cascade initiated by the activation of β -adrenergic receptors, leading to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA), which mediates many of the downstream cellular responses.





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Caption: Epinephrine-mediated β-adrenergic signaling pathway.

Pharmacokinetics and Clinical Data

Extensive clinical research has been conducted on a sublingual film formulation of an epinephrine prodrug, identified as AQST-109 or Anaphylm™, which is understood to be **Dibutepinephrine**. These studies have focused on its pharmacokinetic (PK) and pharmacodynamic (PD) profile compared to existing epinephrine delivery methods, such as intramuscular (IM) injections and auto-injectors (e.g., EpiPen®, Auvi-Q®).

The primary goal of these studies is to demonstrate that sublingual administration of the prodrug can achieve therapeutically relevant plasma concentrations of epinephrine with a rapid onset of action.

Clinical Study Design and Methodology

The clinical data presented here are derived from Phase 1, 2, and 3 randomized, open-label, crossover studies in healthy adult volunteers. A pivotal Phase 3 study, for instance, was a four-period, four-treatment, four-sequence, comparative PK study involving 64 adult subjects.

Experimental Protocol Outline (Based on described clinical trials):

Subject Recruitment: Healthy adult male and female volunteers, typically between the ages
of 18 and 55, with a body mass index (BMI) within a specified range (e.g., 18.5 to 32.0 kg/m
²), were enrolled.

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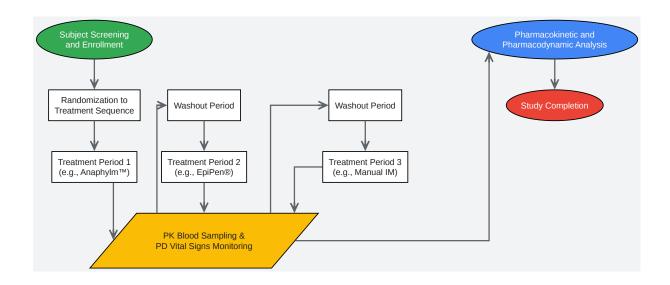
• Study Design: A randomized, open-label, crossover design was employed where each subject received different treatments in a sequential order with washout periods in between.

Treatments:

- Anaphylm™ (epinephrine) Sublingual Film (e.g., 12 mg)
- EpiPen® (0.3 mg epinephrine) auto-injector
- Auvi-Q® (0.3 mg epinephrine) auto-injector
- Manual intramuscular (IM) injection of epinephrine (0.3 mg)
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points before and after drug administration to measure plasma concentrations of epinephrine.
- Pharmacodynamic Assessments: Vital signs, including systolic and diastolic blood pressure and heart rate, were monitored at regular intervals.
- Data Analysis: Key PK parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and area under the concentration-time curve (AUC) were calculated and compared between treatment groups.

The workflow for these clinical evaluations can be visualized as follows:





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Caption: Generalized workflow for a crossover pharmacokinetic study.

Summary of Pharmacokinetic Data

The clinical studies have consistently demonstrated that the sublingual administration of **Dibutepinephrine** (as Anaphylm[™]) results in rapid absorption and conversion to epinephrine, achieving plasma concentrations comparable to those of auto-injectors.



Parameter	Anaphylm ™ (12 mg)	EpiPen® (0.3 mg)	Auvi-Q® (0.3 mg)	Manual IM (0.3 mg)	Source
Median Tmax (minutes)	12 - 22.5	10 - 20	30	50	
Geometric Mean Cmax (pg/mL)	268 - 762	~469	~521	~351	
Partial AUC (pAUC)	Bracketed by auto-injectors and manual IM from 5 to 60 minutes	-	-	-	

These data indicate that Anaphylm[™] has a time to maximum concentration that is comparable to or faster than existing auto-injectors, suggesting a rapid onset of action which is critical in the treatment of anaphylaxis. The peak plasma concentrations achieved are within the therapeutic range of currently approved epinephrine products.

Conclusion

Dibutepinephrine represents a significant advancement in the development of emergency epinephrine delivery systems. As a prodrug, it leverages enhanced lipophilicity to enable rapid sublingual absorption, offering a non-invasive alternative to injections. The available clinical data on the Anaphylm™ sublingual film formulation are promising, demonstrating a pharmacokinetic and pharmacodynamic profile that is comparable to the current standard of care. This innovative approach has the potential to improve patient compliance and outcomes in the management of severe allergic reactions. Further research and regulatory review will be crucial in determining the ultimate role of **Dibutepinephrine** in clinical practice.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Dibutepinephrine: A Novel Epinephrine Prodrug]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399205#chemical-and-physical-properties-of-dibutepinephrine]

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